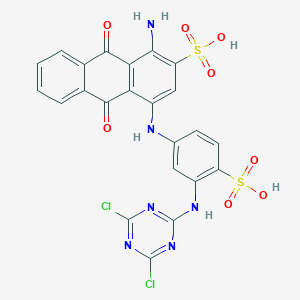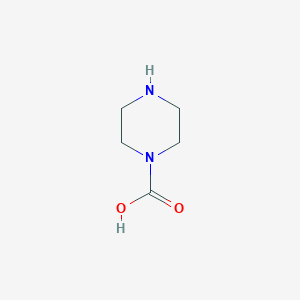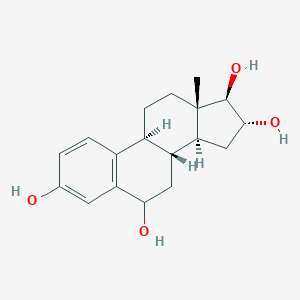
6-Hydroxyestriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyestriol (6-OHE) is a naturally occurring estrogen metabolite that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is produced in the body as a result of estrogen metabolism and has been found to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of 6-Hydroxyestriol is not fully understood, but it is believed to act through a number of different pathways. One proposed mechanism is that 6-Hydroxyestriol may act as an estrogen receptor modulator, binding to estrogen receptors and altering their activity. Additionally, 6-Hydroxyestriol has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer and anti-inflammatory properties, 6-Hydroxyestriol has been found to have a number of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, and may be useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, 6-Hydroxyestriol has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 6-Hydroxyestriol in the lab is that it is a naturally occurring compound, which means that it is readily available for use in experiments. Additionally, because it is produced in the body, it is relatively safe and non-toxic. However, one limitation of studying 6-Hydroxyestriol is that it is present in low concentrations in the body, which can make it difficult to study.
Orientations Futures
There are a number of future directions for research on 6-Hydroxyestriol. One area of interest is the development of new therapeutic applications for the compound. For example, 6-Hydroxyestriol may be useful in the treatment of other types of cancer, or in the prevention of age-related diseases such as osteoporosis. Additionally, further research is needed to better understand the mechanism of action of 6-Hydroxyestriol, which may help to identify new therapeutic targets for the compound.
Conclusion:
In conclusion, 6-Hydroxyestriol is a naturally occurring estrogen metabolite that has potential therapeutic applications in a number of different areas. While the compound's mechanism of action is not fully understood, it has been found to possess a range of biological activities that make it an attractive target for further research. As new applications for 6-Hydroxyestriol are discovered, it is likely that this compound will continue to be an important area of study in the scientific community.
Méthodes De Synthèse
6-Hydroxyestriol is synthesized in the body through the metabolism of estradiol. Specifically, it is produced through the hydroxylation of estradiol at the C6 position by the enzyme cytochrome P450. This reaction takes place primarily in the liver and results in the formation of 6-Hydroxyestriol, which is then excreted in the urine.
Applications De Recherche Scientifique
The potential therapeutic applications of 6-Hydroxyestriol have been investigated in a number of scientific studies. One area of research has focused on the compound's anti-cancer properties. Studies have shown that 6-Hydroxyestriol has anti-proliferative effects on breast cancer cells, and may be useful in the prevention and treatment of breast cancer. Additionally, 6-Hydroxyestriol has been found to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
14507-00-7 |
|---|---|
Nom du produit |
6-Hydroxyestriol |
Formule moléculaire |
C18H24O4 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14-17,19-22H,4-5,7-8H2,1H3/t11-,12-,14+,15?,16-,17+,18+/m1/s1 |
Clé InChI |
AAKRPOLRKWJRRV-ZVBAVIFISA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC(C4=C3C=CC(=C4)O)O |
SMILES |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O |
SMILES canonique |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O |
Synonymes |
6 alpha-hydroxyestriol 6-hydroxyestriol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



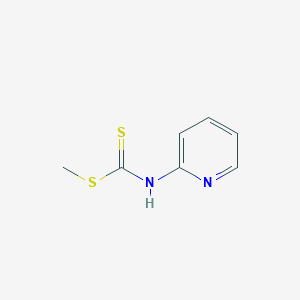

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)

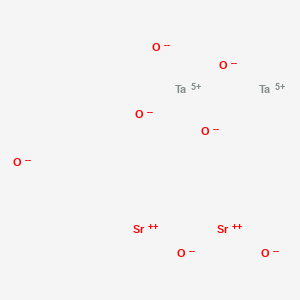
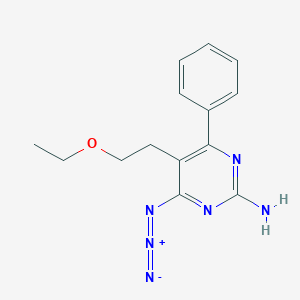
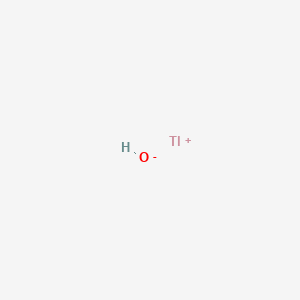
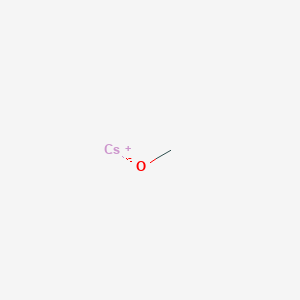
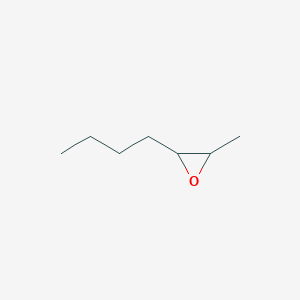
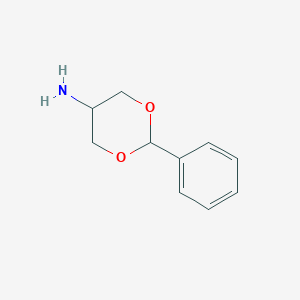
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
